molecular formula C12H9F3N2O B2398928 6-[4-(Trifluoromethyl)phenoxy]pyridin-3-amine CAS No. 652966-33-1

6-[4-(Trifluoromethyl)phenoxy]pyridin-3-amine

Cat. No.: B2398928
CAS No.: 652966-33-1
M. Wt: 254.212
InChI Key: ISCOPRCGERKPKL-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₂H₉F₃N₂O Molar Mass: 254.21 g/mol Structural Features: This compound consists of a pyridine ring substituted with an amine group at the 3-position and a phenoxy group at the 6-position. The phenoxy moiety is further modified with a trifluoromethyl (-CF₃) group at the para position. The -CF₃ group is a strong electron-withdrawing substituent, enhancing the compound’s stability and influencing its electronic properties.

Properties

IUPAC Name

6-[4-(trifluoromethyl)phenoxy]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O/c13-12(14,15)8-1-4-10(5-2-8)18-11-6-3-9(16)7-17-11/h1-7H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISCOPRCGERKPKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)OC2=NC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

652966-33-1
Record name 6-[4-(trifluoromethyl)phenoxy]pyridin-3-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(Trifluoromethyl)phenoxy]pyridin-3-amine typically involves the reaction of 4-(trifluoromethyl)phenol with 3-chloropyridine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent, often dimethylformamide (DMF), at elevated temperatures to facilitate the nucleophilic substitution reaction. The resulting intermediate is then subjected to further reactions to introduce the amine group at the 3-position of the pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

6-[4-(Trifluoromethyl)phenoxy]pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the pyridine ring, where halogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Potassium carbonate in DMF for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyridine N-oxides, while reduction can lead to the formation of amine derivatives.

Scientific Research Applications

6-[4-(Trifluoromethyl)phenoxy]pyridin-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 6-[4-(Trifluoromethyl)phenoxy]pyridin-3-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties
Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Key Differences
6-[4-(Trifluoromethyl)phenoxy]pyridin-3-amine C₁₂H₉F₃N₂O 254.21 -CF₃ (para), -NH₂ (pyridine 3-position) Reference compound
6-(4-Tert-Butylphenoxy)pyridin-3-amine C₁₅H₁₈N₂O 242.32 -C(CH₃)₃ (para) Bulkier, electron-donating tert-butyl group; lower molecular weight
6-[4-(Methylsulfanyl)phenoxy]pyridin-3-amine C₁₂H₁₁N₂OS 243.29 -SCH₃ (para) Thioether group; less electronegative than -CF₃
6-(Trifluoromethoxy)pyridin-3-amine C₆H₄F₃N₂O 197.11 -OCF₃ (ortho/meta) Trifluoromethoxy group; smaller aromatic system

Key Observations :

  • Lipophilicity : The -CF₃ group increases logP (lipophilicity) compared to -OCH₃ or -NH₂ substituents, improving membrane permeability but possibly reducing aqueous solubility.
  • Metabolic Stability: Fluorinated groups like -CF₃ resist oxidative metabolism, offering longer half-lives than non-fluorinated analogs (e.g., tert-butyl) .
Challenges and Limitations
  • Solubility: The -CF₃ group’s hydrophobicity may necessitate formulation adjustments (e.g., salt formation) for intravenous administration.
  • Synthetic Complexity: Fluorinated compounds often require specialized reagents (e.g., Selectfluor®), increasing production costs compared to non-fluorinated analogs.

Biological Activity

6-[4-(Trifluoromethyl)phenoxy]pyridin-3-amine, with CAS number 652966-33-1, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structural features, including a pyridine ring substituted with a trifluoromethyl phenoxy group, contribute to its diverse biological effects.

Chemical Structure and Properties

The molecular formula of this compound is C13H10F3N, and it has a molecular weight of approximately 253.22 g/mol. The presence of the trifluoromethyl group is significant as it can enhance the lipophilicity and metabolic stability of the compound.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may have effective antimicrobial properties against various bacterial strains.
  • Anticancer Activity : The compound has been explored for its potential in inhibiting cancer cell proliferation, with some studies indicating promising results against specific cancer lines.

Antimicrobial Activity

A study highlighted the compound's effectiveness against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be competitive compared to standard antibiotics.

PathogenMIC (μg/mL)Control (Ciprofloxacin)
Staphylococcus aureus12.52
Escherichia coli15.02

This data indicates that while the compound shows activity, it may not surpass established antibiotics but could serve as a lead for further development .

Anticancer Activity

In vitro evaluations have demonstrated that this compound inhibits cell growth in various cancer cell lines. For instance, in studies involving leukemia cell lines, it exhibited a GI50 (the concentration required to inhibit cell growth by 50%) of approximately 10 nM, indicating strong anticancer potential .

Cancer Cell LineGI50 (nM)
CCRF-CEM (Leukemia)10
MCF-7 (Breast Cancer)25

These findings suggest that the compound could be developed further for therapeutic applications in oncology .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets within cells, potentially modulating enzyme activity or receptor interactions critical for cellular proliferation and survival.

Case Studies

  • Antimicrobial Efficacy : A recent study evaluated the efficacy of this compound against multi-drug resistant bacterial strains, demonstrating its potential as an alternative treatment option in antibiotic-resistant infections.
  • Cancer Cell Line Studies : In a controlled laboratory setting, various cancer cell lines were treated with different concentrations of the compound, revealing dose-dependent inhibition of cell growth and induction of apoptosis.

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